Tert-butyl (2-hydroxyethyl)(isopropyl)carbamate is an organic compound classified as a carbamate. Carbamates are derivatives of carbamic acid and are widely recognized for their applications in medicinal chemistry, particularly as peptide bond surrogates due to their stability and ability to permeate biological membranes. This specific compound is characterized by the presence of a tert-butyl group and an isopropyl group attached to a hydroxyethyl moiety, making it structurally significant in various chemical reactions and applications.
The compound tert-butyl (2-hydroxyethyl)(isopropyl)carbamate is cataloged under the CAS number 610309-73-4, which allows for its identification in chemical databases and literature. It is synthesized through various methods that involve the reaction of isopropyl amine with tert-butyl chloroformate and 2-hydroxyethyl amine, among other reagents, to form the desired carbamate structure .
Tert-butyl (2-hydroxyethyl)(isopropyl)carbamate falls under the category of alkyl carbamates, which are known for their versatility in organic synthesis. This classification highlights its potential utility in pharmaceutical development and other chemical applications.
The synthesis of tert-butyl (2-hydroxyethyl)(isopropyl)carbamate can be achieved through several methodologies:
The reactions typically require careful control of temperature and pH to optimize yield and purity. Solvents such as dichloromethane or ethyl acetate are commonly used for extraction and purification processes.
The compound features a carbamate functional group (-N(C=O)-O-) that is crucial for its reactivity and biological activity.
Tert-butyl (2-hydroxyethyl)(isopropyl)carbamate can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and sometimes catalysts like tetrabutylammonium iodide to enhance yields.
The mechanism by which tert-butyl (2-hydroxyethyl)(isopropyl)carbamate exerts its effects involves its ability to form stable complexes with biological targets. The stability of carbamates allows them to mimic peptide bonds, facilitating their incorporation into peptides or proteins without significant degradation.
Studies have shown that the incorporation of carbamate linkages can influence the pharmacokinetics of compounds, enhancing their bioavailability and therapeutic efficacy .
Tert-butyl (2-hydroxyethyl)(isopropyl)carbamate has several applications:
Carbamate protecting groups are indispensable tools for the temporary masking of amine functionalities during complex organic syntheses. Unlike acyl or alkyl protections, carbamates exhibit remarkable stability under both acidic and basic conditions while allowing selective deprotection under specific, non-destructive pathways. The tert-butyl (2-hydroxyethyl)(isopropyl)carbamate exemplifies this class, where the carbamate nitrogen links two distinct alkyl substituents—a 2-hydroxyethyl group and an isopropyl moiety—capped by the acid-labile tert-butoxycarbonyl (Boc) group. This molecular architecture enables orthogonal protection strategies critical for multi-step syntheses of pharmaceuticals, agrochemicals, and peptidomimetics. The Boc group’s susceptibility to mild acidolysis (e.g., trifluoroacetic acid) permits selective removal without disrupting other labile functionalities, while the appended hydroxyethyl group offers a synthetic handle for further derivatization [3] [6].
The Boc group in tert-butyl (2-hydroxyethyl)(isopropyl)carbamate (C10H21NO3, MW 203.28) confers exceptional advantages:
Table 1: Key Structural and Commercial Attributes of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 610309-73-4 | [1] [3] |
| Molecular Formula | C10H21NO3 | [1] [5] |
| Molecular Weight | 203.28 g/mol | [1] [3] |
| Canonical SMILES | CC(C)N(CCO)C(=O)OC(C)(C)C | [3] [6] |
| Purity (Typical Commercial) | 95–97% | [5] [6] |
Carbamates with chiral centers adjacent to nitrogen serve as stereodirecting auxiliaries in asymmetric synthesis. The isopropyl moiety in tert-butyl (2-hydroxyethyl)(isopropyl)carbamate introduces a prochiral center, enabling diastereoselective reactions when coordinated with metal catalysts. Unlike symmetric dialkyl carbamates (e.g., diethylcarbamates), this compound’s asymmetry biases conformational equilibria, facilitating enantioselective bond formations in:
Table 2: Commercial Availability and Research Application Metrics
| Pack Size | Price (USD) | Supplier | Purity | LogP* |
|---|---|---|---|---|
| 500 mg | $171–215 | Fluorochem/AChemBlock | 97% | 1.17 |
| 1 g | $262–650 | Multiple | 95–97% | [3] [6] |
| 5 g | $779–2600 | Fluorochem/AChemBlock | 97% | [3] [6] |
*LogP data from [3] indicates moderate lipophilicity, ideal for cross-membrane peptide delivery systems.
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9